1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
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Overview
Description
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.2066 It is known for its unique structure, which includes a quinoxaline ring system with an isobutyl group attached
Preparation Methods
The synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves several steps. One common synthetic route includes the reaction of 1,2-diaminobenzene with isobutyraldehyde under specific conditions to form the quinoxaline ring system. The resulting product is then subjected to hydrogenation to yield the tetrahydroquinoxaline derivative. Finally, the compound is treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoxaline ring back to the tetrahydroquinoxaline form. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the quinoxaline ring. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while substitution reactions can produce a variety of substituted quinoxalines .
Scientific Research Applications
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in various biological effects .
Comparison with Similar Compounds
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline: This compound lacks the dihydrochloride salt form but shares a similar quinoxaline ring structure.
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline monohydrochloride: This compound has only one hydrochloride group, making it less soluble in water compared to the dihydrochloride form.
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline sulfate: This sulfate salt form has different solubility and stability properties compared to the dihydrochloride form.
The uniqueness of this compound lies in its specific chemical structure and the presence of two hydrochloride groups, which enhance its solubility and stability in aqueous solutions.
Properties
Molecular Formula |
C12H20Cl2N2 |
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Molecular Weight |
263.20 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10(2)9-14-8-7-13-11-5-3-4-6-12(11)14;;/h3-6,10,13H,7-9H2,1-2H3;2*1H |
InChI Key |
DFJRBYLPNREJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCNC2=CC=CC=C21.Cl.Cl |
Origin of Product |
United States |
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